molecular formula C26H26ClN3O3 B243887 2-(4-chlorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide

2-(4-chlorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide

Numéro de catalogue B243887
Poids moléculaire: 464 g/mol
Clé InChI: CICTUELCSRHGPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-chlorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of drugs known as kinase inhibitors, which are designed to target specific enzymes involved in cellular signaling pathways. TAK-659 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being explored in various scientific research applications.

Mécanisme D'action

TAK-659 exerts its therapeutic effects by targeting specific kinases involved in cellular signaling pathways. The compound specifically inhibits the activity of the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in the activation of B-cells and T-cells, respectively. By inhibiting the activity of these kinases, TAK-659 prevents the activation and proliferation of cancer cells and immune cells, leading to a reduction in disease progression.
Biochemical and physiological effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, leading to a reduction in tumor size and metastasis. Additionally, TAK-659 has also been shown to modulate the immune response, leading to a reduction in inflammation and autoimmune responses. However, the exact biochemical and physiological effects of TAK-659 are still being studied and are not fully understood.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TAK-659 for lab experiments is its specificity for BTK and ITK kinases. This allows for targeted inhibition of specific signaling pathways, which can be useful for studying the role of these kinases in disease progression. Additionally, TAK-659 has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of TAK-659 is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.

Orientations Futures

There are several future directions for the study of TAK-659. One area of focus is the development of new formulations and delivery methods to improve the solubility and bioavailability of the compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TAK-659, as well as its potential therapeutic applications in other disease areas. Finally, the development of new analogs and derivatives of TAK-659 may also be explored to improve its potency and selectivity for specific kinases.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, including the preparation of intermediates and the final coupling reaction. The process typically starts with the synthesis of 4-(4-methoxybenzoyl)-1-piperazine, which is then coupled with 4-chlorobenzaldehyde to form the intermediate 2-(4-chlorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide. The final compound is purified through various chromatographic techniques to obtain a high purity product.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic applications in various scientific research fields. One of the main areas of focus has been in the treatment of hematological malignancies, such as lymphoma and leukemia. TAK-659 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific kinases involved in cellular signaling pathways. Additionally, TAK-659 has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

Propriétés

Formule moléculaire

C26H26ClN3O3

Poids moléculaire

464 g/mol

Nom IUPAC

2-(4-chlorophenyl)-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C26H26ClN3O3/c1-33-24-12-4-20(5-13-24)26(32)30-16-14-29(15-17-30)23-10-8-22(9-11-23)28-25(31)18-19-2-6-21(27)7-3-19/h2-13H,14-18H2,1H3,(H,28,31)

Clé InChI

CICTUELCSRHGPP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl

SMILES canonique

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.